molecular formula C15H17N3O2S B7345789 (2S,3R)-2-ethyl-N-[4-(thiadiazol-4-yl)phenyl]oxolane-3-carboxamide

(2S,3R)-2-ethyl-N-[4-(thiadiazol-4-yl)phenyl]oxolane-3-carboxamide

Cat. No. B7345789
M. Wt: 303.4 g/mol
InChI Key: BKYVFYOGSZZVSZ-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-ethyl-N-[4-(thiadiazol-4-yl)phenyl]oxolane-3-carboxamide, commonly known as ETX-155, is a novel small-molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Mechanism of Action

ETX-155 exerts its anticancer effects by inhibiting the activity of a protein called polo-like kinase 4 (PLK4). PLK4 is a key regulator of cell division, and its overexpression is often observed in cancer cells. By inhibiting PLK4, ETX-155 disrupts the normal cell cycle progression and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
ETX-155 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, ETX-155 has been well-tolerated and has shown minimal toxicity. However, further studies are needed to determine the potential side effects of ETX-155 in humans.

Advantages and Limitations for Lab Experiments

ETX-155 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, which allows for the development of analogs with improved potency and selectivity. ETX-155 has also been shown to be effective in a variety of cancer cell lines, which suggests that it may have broad-spectrum anticancer activity. However, the limitations of ETX-155 include its specificity for PLK4, which may limit its efficacy in cancers that do not overexpress PLK4.

Future Directions

There are several future directions for the development of ETX-155. One potential application is the combination of ETX-155 with other anticancer agents to enhance its efficacy. Another direction is the development of ETX-155 analogs with improved pharmacokinetic properties and selectivity for PLK4. In addition, further studies are needed to determine the potential side effects of ETX-155 in humans and to evaluate its efficacy in clinical trials.
Conclusion:
ETX-155 is a novel small-molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. Its mechanism of action involves the inhibition of PLK4, a key regulator of cell division. ETX-155 has several advantages for lab experiments, including its small size and broad-spectrum anticancer activity. However, further studies are needed to determine its potential side effects in humans and to evaluate its efficacy in clinical trials.

Synthesis Methods

The synthesis of ETX-155 involves a series of chemical reactions that lead to the formation of the final product. The starting material for the synthesis is 4-(thiadiazol-4-yl)aniline, which is reacted with ethyl 2-bromoacetate to form the intermediate compound. This intermediate is then reacted with (2S,3R)-3-amino-2-ethyl-1-oxolane carboxylic acid to produce ETX-155. The synthesis of ETX-155 is a multistep process that requires expertise in organic chemistry and careful control of reaction conditions.

Scientific Research Applications

ETX-155 has been extensively studied in preclinical models for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ETX-155 has also been shown to induce apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition, ETX-155 has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

(2S,3R)-2-ethyl-N-[4-(thiadiazol-4-yl)phenyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-2-14-12(7-8-20-14)15(19)16-11-5-3-10(4-6-11)13-9-21-18-17-13/h3-6,9,12,14H,2,7-8H2,1H3,(H,16,19)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYVFYOGSZZVSZ-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCO1)C(=O)NC2=CC=C(C=C2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H](CCO1)C(=O)NC2=CC=C(C=C2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.